[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-2-yl)methanone

Physicochemical Characterization Blood-Brain Barrier Permeability Lipophilicity

The compound [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-2-yl)methanone (CAS not assigned; MF: C20H19ClN2O2; MW: 354.83 g/mol) is a synthetic indole-piperidine derivative structurally related to haloperidol. It features the 4-(4-chlorophenyl)-4-hydroxypiperidine (4C4HP) pharmacophore linked via a carbonyl bridge to the 2-position of an indole ring, distinguishing it from the more common 3-substituted indole analogs such as L-741,626.

Molecular Formula C20H19ClN2O2
Molecular Weight 354.8 g/mol
Cat. No. B10980010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-2-yl)methanone
Molecular FormulaC20H19ClN2O2
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C20H19ClN2O2/c21-16-7-5-15(6-8-16)20(25)9-11-23(12-10-20)19(24)18-13-14-3-1-2-4-17(14)22-18/h1-8,13,22,25H,9-12H2
InChIKeyZHUFQDYYQHPYOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-2-yl)methanone as a Research Tool


The compound [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-2-yl)methanone (CAS not assigned; MF: C20H19ClN2O2; MW: 354.83 g/mol) is a synthetic indole-piperidine derivative structurally related to haloperidol . It features the 4-(4-chlorophenyl)-4-hydroxypiperidine (4C4HP) pharmacophore linked via a carbonyl bridge to the 2-position of an indole ring, distinguishing it from the more common 3-substituted indole analogs such as L-741,626 . The compound is a solid at ambient temperature, predicted to have a logP of 4.87–5.68 depending on the computational model, and is soluble in DMSO and ethanol [1].

Why Generic Substitution of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-2-yl)methanone Fails for Research Consistency


This compound occupies a unique intersection of structural features that preclude simple substitution by near neighbors. Replacing it with L-741,626 (a 3-methylene-linked indole) introduces a flexible methylene bridge and a basic tertiary amine, whereas the target compound's planar amide bond restricts conformational freedom and alters the spatial presentation of the indole ring to biological targets . Substituting with haloperidol replaces the indole moiety with a 4-fluorobutyrophenone chain, fundamentally changing receptor subtype selectivity profiles (haloperidol Ki(D2) = 1.2 nM, Ki(D3) ≈ 7 nM, Ki(D4) = 2.3 nM) . The 4-chloroindole analog introduces an additional chlorine atom on the indole ring, which can alter both lipophilicity (estimated logP shift of +0.5 to +0.8 units) and potential off-target interactions . These structural differences directly impact target engagement, selectivity windows, and metabolic stability, making head-to-head experimental comparison essential for reproducible research.

Quantitative Differentiation Evidence for [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-2-yl)methanone


Predicted Lipophilicity (logP) Distinction from L-741,626 and Haloperidol

The target compound possesses a carbonyl linker rather than the methylene linker of L-741,626, which introduces a polar amide bond. Computational predictions from the ZINC database indicate logP values of 4.87 (ZINC90185746) and 5.68 (ZINC1045123), compared to the experimentally reported logP of 4.24 for L-741,626 [1]. Haloperidol has a reported logP of approximately 3.6–4.0 [2]. The higher predicted logP of the target compound suggests enhanced membrane permeability but potentially higher non-specific binding relative to L-741,626.

Physicochemical Characterization Blood-Brain Barrier Permeability Lipophilicity

Linker Rigidity: Amide Bond Conformational Restriction versus Methylene Flexibility of L-741,626

The target compound contains a planar amide carbonyl linker (C=O) connecting the piperidine nitrogen directly to the indole 2-position, whereas L-741,626 uses a freely rotating methylene (-CH2-) bridge to the indole 3-position . The amide bond restricts rotation (ω ~180° or 0°), locking the indole ring into a defined spatial orientation. This contrasts with L-741,626's flexible linker, which allows multiple low-energy conformers. The conformational restriction may result in a distinct binding pose at dopamine receptor subtypes, as evidenced by the known sensitivity of D2/D3/D4 selectivity to linker geometry in this chemical class [1].

Conformational Analysis Receptor Binding Structure-Activity Relationships

Indole Substitution Position: 2-Acyl versus 3-Methylene in Dopamine Receptor Pharmacophore Models

The target compound attaches the piperidine moiety at the indole 2-position via a carbonyl group, whereas L-741,626 attaches at the indole 3-position via a methylene bridge. In the well-characterized D2/D3/D4 pharmacophore model, the spatial relationship between the basic nitrogen, the 4-chlorophenyl group, and the aromatic indole system is critical for subtype selectivity [1]. L-741,626 achieves D2 selectivity ratios of D3/D2 ≈ 42 and D4/D2 ≈ 92 (Ki values: D2 = 2.4 nM, D3 = 100 nM, D4 = 220 nM) . The 2-carbonyl substitution pattern in the target compound is predicted to alter the vector of the indole N–H hydrogen bond donor relative to the receptor binding pocket, which may modulate D2 versus D3 selectivity in a manner distinct from L-741,626 [2].

Dopamine Receptor Pharmacophore Subtype Selectivity

4C4HP Pharmacophore for Delayed-Rectifier Potassium Channel (K_DR) Block

The 4-(4-chlorophenyl)-4-hydroxypiperidine (4C4HP) moiety is the minimal pharmacophore for delayed-rectifier potassium channel (K_DR) block in mouse cortical neurons [1]. Compounds containing this fragment, including haloperidol (IC50 4.4 μM for reduced haloperidol) and L-741,626, block K_DR channels with potency positively correlated to their hydrophobicity (clogP) [1]. The target compound retains the 4C4HP fragment and has a high predicted logP (4.87–5.68), predicting significant K_DR blocking activity that may be stronger than L-741,626 (logP 4.24) but must be evaluated against the D2 receptor affinity trade-off.

Potassium Channel Cardiotoxicity Ion Channel Pharmacology

Hydrogen Bond Acceptor Capacity: Carbonyl Addition Relative to Methylene-Linked Analogs

The carbonyl oxygen in the target compound adds one additional hydrogen bond acceptor (HBA) compared to L-741,626 (total HBA count: 3 for target vs. 2 for L-741,626) [1]. This increment is predicted to modulate aqueous solubility and target binding interactions. PSA (polar surface area) values differ: the target compound is predicted to have PSA of 55–57 Ų (based on ZINC models), while L-741,626 has PSA of approximately 39.3 Ų [2]. A higher PSA generally correlates with reduced passive membrane permeability and may alter the compound's CNS penetration profile.

Hydrogen Bonding Solubility Target Engagement

Availability and Purity Profile: Custom Synthesis versus Off-the-Shelf Comparators

Unlike L-741,626, which is available as an off-the-shelf catalog item from Sigma-Aldrich (≥98% HPLC purity, CAS 81226-60-0) , the target compound [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-2-yl)methanone is primarily available through custom synthesis or specialty suppliers such as Ambinter [1]. The compound appears in the Ambinter catalog under identifier AMB10876104 for a closely related analog (the 1-methylindole variant), suggesting the core scaffold is synthesizable [1]. This procurement distinction means that researchers must specify purity criteria, analytical characterization (NMR, HPLC, HRMS), and batch-to-batch consistency requirements directly with the synthesis provider.

Chemical Procurement Custom Synthesis Purity Specification

Optimal Research Application Scenarios for [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-2-yl)methanone


Dopamine D2 Receptor Subtype Selectivity Profiling Studies

The target compound's 2-carbonyl-indole substitution pattern offers a distinct pharmacophore geometry compared to the 3-methylene-indole of L-741,626, making it a valuable tool for probing the structural determinants of D2 versus D3 and D4 receptor selectivity. Researchers can pair this compound head-to-head with L-741,626 (Ki D2=2.4 nM, D3=100 nM, D4=220 nM) in radioligand displacement assays using [3H]spiperone on cloned human dopamine receptors stably expressed in CHO or HEK293 cells [1]. The resulting selectivity profile will either validate or refine existing pharmacophore models for D2-like receptor antagonists.

Structure-Kinetic Relationship Studies at D2 Receptors

Recent work on haloperidol analogs has demonstrated that structural modifications can dramatically alter binding kinetics (association and dissociation rates) at the D2 receptor independent of affinity [2]. The target compound's rigid amide linker provides a constrained scaffold to test the hypothesis that conformational pre-organization alters residence time at the D2 receptor. Comparative kinetic profiling using [3H]spiperone competition association assays on CHO-hD2 cell membranes would place this compound within the structure-kinetic relationship landscape established for haloperidol (fast association, slow dissociation) and clozapine (slow association, fast dissociation).

Off-Target Ion Channel Liability Screening in CNS Safety Pharmacology

The 4C4HP moiety shared by this compound, haloperidol, and L-741,626 confers blockade of delayed-rectifier potassium channels (K_DR) in cortical neurons [3]. Researchers studying CNS drug candidates can use this compound as a reference tool to deconvolute whether observed K_DR block in novel chemical series arises from the 4C4HP pharmacophore or from other structural features. The compound's distinct logP and PSA properties relative to L-741,626 also enable investigation of the hydrophobicity–K_DR potency correlation described for this chemical class.

Medicinal Chemistry Scaffold-Hopping from Haloperidol to Indole Bioisosteres

The compound represents a formal scaffold-hop from haloperidol, replacing the 4-fluorobutyrophenone chain with an indole-2-carbonyl group. This transformation is relevant to medicinal chemistry programs seeking to mitigate haloperidol's liabilities (extrapyramidal side effects, hERG channel block) while retaining D2 receptor engagement. The target compound serves as a key intermediate for further SAR exploration, where the indole NH can be functionalized (alkylation, arylation) to modulate physicochemical and pharmacological properties [4].

Quote Request

Request a Quote for [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.